[(3-Bromo-4-fluorophenyl)methyl](propyl)amine
Description
(3-Bromo-4-fluorophenyl)methylamine is a secondary amine featuring a halogenated aromatic ring and a propyl alkyl chain. Its molecular formula is C₁₀H₁₃BrFN, with a molar mass of 262.12 g/mol (calculated from atomic weights). The compound consists of a 3-bromo-4-fluorophenyl group attached to a methylamine backbone, with a propyl substituent on the nitrogen atom. The bromine and fluorine atoms on the aromatic ring contribute to its electronic properties, while the propyl chain influences steric and lipophilic characteristics.
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-10(12)9(11)6-8/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
FRPWUFBMIGBHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:
Bromination: The starting material, 4-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-fluorotoluene.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with propylamine under basic conditions to form (3-Bromo-4-fluorophenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-fluorobenzylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 4-fluorobenzylamine derivatives.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in neurological signaling or metabolic processes.
Comparison with Similar Compounds
Propyl vs. Piperidinylpropyl Chains
The compound [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine (C₁₅H₂₂BrFN₂, 329.25 g/mol) replaces the terminal propyl group with a piperidine-containing chain. The piperidine ring also increases steric bulk (A-value ≈ 4 for tertiary amines ), which may reduce reactivity in sterically hindered environments compared to the simpler propyl analog .
Propyl vs. Cyclopentyl Substituents
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine substitutes the propyl chain with a cyclopentane ring. Cycloalkyl groups typically exhibit higher lipophilicity (logP increased by ~1–2 units) and rigidity, which could enhance membrane permeability but reduce conformational flexibility in binding interactions. The cyclopentane’s A-value (~1.3–1.5) is lower than propyl (1.8), suggesting reduced steric hindrance .
Halogen Substitution Patterns
Fluorine and Bromine Positioning
In [1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine (C₁₆H₁₇BrFN, 322.22 g/mol), bromine and fluorine reside on separate aromatic rings.
Fluorine vs. Isopropyl Substituents
(4-Fluoro-3-isopropylphenyl)methanamine hydrochloride introduces an isopropyl group adjacent to the fluorine atom. The bulky isopropyl group (A-value = 4) increases steric hindrance significantly compared to the target compound’s methyl-propanamine chain (A-value = 1.8), likely affecting substrate binding in enzymatic or catalytic systems .
Functional Group Additions
Hydroxy and Oxazolyl Modifications
The compound [(2-fluorophenyl)methyl][2-hydroxy-3-(propan-2-yloxy)propyl][(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]amine (C₂₄H₂₈FN₃O₂) incorporates hydroxyl and oxazolyl groups. These additions introduce hydrogen-bond donors and a heterocyclic ring, enhancing water solubility and enabling π-π stacking interactions. Such features are absent in the target compound, which lacks polar functional groups .
Data Tables
Table 1: Steric Parameters (A-values) of Alkyl Groups
| Group | A-Value | Reference |
|---|---|---|
| Propyl | 1.8 | |
| Piperidinyl | ~4.0 | |
| Cyclopentyl | 1.3–1.5 | |
| Isopropyl | 4.0 |
Table 2: Molecular Weights of Structural Analogs
| Compound | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | C₁₀H₁₃BrFN | 262.12 |
| [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine | C₁₅H₂₂BrFN₂ | 329.25 |
| N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine | C₁₂H₁₅BrFN | 272.16 |
| [1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine | C₁₆H₁₇BrFN | 322.22 |
Research Implications
The target compound’s balance of moderate steric bulk (propyl chain) and strong electron-withdrawing halogens positions it as a versatile intermediate for further functionalization. Its analogs demonstrate that modifications like piperidine addition or cyclopentane substitution can tailor properties for specific applications—e.g., drug design (improved bioavailability) or ligand synthesis (enhanced metal coordination) .
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C10H13BrFN
- CAS Number: 1249442-81-6
- InChI:
InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3
This unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, enhances its reactivity and biological activity compared to other similar compounds.
Biological Activity Overview
Research indicates that (3-Bromo-4-fluorophenyl)methylamine exhibits significant biological activities, particularly in the following areas:
The mechanism of action for (3-Bromo-4-fluorophenyl)methylamine involves its ability to interact with various molecular targets within biological systems. This includes:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other proteins involved in signaling pathways.
- Enzymatic Modulation : It can influence enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of (3-Bromo-4-fluorophenyl)methylamine against structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| [(3-Bromo-4-fluorophenyl)methyl]amine | 216873-74-4 | Potential antibacterial properties |
| 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine | N/A | Exhibits significant antibacterial activity |
| N-Benzyl derivatives of polyamines | N/A | Considered for cancer therapy |
This table illustrates that while many compounds share structural similarities, the specific combination of halogen substitutions in (3-Bromo-4-fluorophenyl)methylamine may confer distinct pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of (3-Bromo-4-fluorophenyl)methylamine:
- Antidepressant Properties : Research has shown that certain brominated phenyl compounds exhibit antidepressant-like effects in animal models. These findings suggest that (3-Bromo-4-fluorophenyl)methylamine could similarly influence mood regulation .
- Antimicrobial Studies : Investigations into structurally analogous compounds reveal promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Such findings underscore the need for further exploration into the antibacterial potential of (3-Bromo-4-fluorophenyl)methylamine.
- CNS Effects : Studies indicate that related compounds can affect CNS activity, which could lead to applications in treating anxiety and depression. The specific interactions with neurotransmitter systems warrant detailed pharmacological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
